BENGHE Foundational & Exploratory

Check Availability & Pricing

The Enigmatic Role of 3-Methylthiolane in Flavor
Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Methyithiolane

Cat. No.: B1266643

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylthiolane, a sulfur-containing heterocyclic compound, presents an intriguing yet
underexplored area within flavor chemistry. While its presence is presumed in various cooked
and roasted foods, detailed characterization of its specific contribution to flavor profiles remains
limited. This technical guide provides a comprehensive overview of the current knowledge on
3-Methylthiolane, drawing necessary parallels from structurally related and better-understood
thiolanes, thiophenes, and other volatile sulfur compounds that are pivotal to the sensory
gualities of numerous food products. This paper aims to equip researchers and professionals
with a foundational understanding, methodologies for investigation, and a framework for future
research into the nuanced role of 3-Methylthiolane and similar compounds in flavor science.

Introduction to 3-Methylthiolane

3-Methylthiolane, also known as 3-methyltetrahydrothiophene, is a volatile organic compound
with the chemical formula CsH10S. As a saturated heterocyclic sulfide, its chemical structure
suggests a potential role as a flavor compound, likely contributing to the complex aroma
profiles of cooked foods. Volatile sulfur compounds (VSCs) are renowned for their low odor
thresholds and significant impact on the overall flavor of a wide range of products, including
coffee, meat, and vegetables.[1] Despite the general importance of VSCs, specific sensory and
guantitative data for 3-Methylthiolane are scarce in publicly available scientific literature. This
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guide will synthesize the available information on 3-Methylthiolane and supplement it with
data from analogous compounds to provide a thorough technical overview.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 3-Methylthiolane is presented in
Table 1. These properties are crucial for developing analytical methods for its detection and

guantification.
Property Value Source
CAS Number 4740-00-5 [2]
Molecular Formula CsH10S [2]
Molecular Weight 102.20 g/mol [2]
Boiling Point 132.5 £ 8.0 °C at 760 mmHg [2]
Flash Point 28.1+15.1°C [2]
Density 0.9+£0.1 g/cm3 [2]
Refractive Index 1.491 [2]

Potential Role in Flavor Chemistry

While direct evidence is limited, the structure of 3-Methylthiolane suggests its potential

contribution to "meaty," "roasted," or "sulfurous" flavor notes, similar to other thiolanes and
thiophenes found in cooked foods.[3][4] The flavor profile of such compounds is highly
dependent on their concentration, the food matrix, and interactions with other volatile

compounds.

Sensory Properties: An Analogical Approach

Due to the lack of specific organoleptic data for 3-Methylthiolane, we can infer its potential
sensory characteristics from related compounds. For instance, 2-methyl-3-furanthiol is known
for its meaty aroma, while various thiophenes contribute roasted and savory notes to coffee
and cooked meat.[3][5] It is plausible that 3-Methylthiolane possesses a complex aroma
profile that could range from savory and meaty at low concentrations to more intensely
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sulfurous at higher levels. The determination of its precise flavor profile and sensory threshold
requires further investigation.

Natural Occurrence and Formation Pathways

The formation of volatile sulfur compounds in food is often a result of complex chemical
reactions that occur during processing, particularly heating.[1]

2.2.1. Maillard Reaction and Strecker Degradation: The Maillard reaction, a chemical reaction
between amino acids and reducing sugars, is a primary source of flavor compounds in cooked
foods. The Strecker degradation of sulfur-containing amino acids like cysteine and methionine
within the Maillard reaction pathway is a well-established source of many VSCs.[6] It is highly
probable that 3-Methylthiolane is formed through these pathways, particularly from the
degradation of methionine.

2.2.2. Thiamine Degradation: The thermal degradation of thiamine (Vitamin B1) is another
significant pathway for the formation of sulfur-containing flavor compounds, including
thiophenes and thiazoles, in meat.[6]

Logical Relationship of VSC Formation

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://pubmed.ncbi.nlm.nih.gov/18064452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11743833/
https://www.benchchem.com/product/b1266643?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11743833/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Amino Acids (Cysteine, Methionine)

Maillard Reaction Strecker Degradation

Reducing Sugars

Volatile Sulfur Compounds (VSCs) 3-Methylthiolane (presumed)

Thiamine Degradation

© 2025 BenchChem. All rights reserved. 47 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation & Extraction

Food Sample

:

Homogenization

Headspace Solid-Phase
icroextraction

HS-SPME Solvent Extraction

Concentrated Extract

GC-MS/GC-O

Identification & Quantification

Mass Spectral Library Comparison Retention Index Matching Olfactory Detection

Compound Identification Odor-Active Compound Identification

Quantification (Internal Standard)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1266643?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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